7-(Tert-butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6h)-dicarboxylate
Description
This compound is a substituted 1,7-naphthyridine derivative featuring a tert-butyl ester at position 7 and an ethyl ester at position 2, with a chlorine substituent at position 3. Its molecular formula is C₁₆H₂₂ClN₂O₄, and it is structurally characterized by a partially saturated bicyclic ring system. The tert-butyl and ethyl ester groups enhance steric bulk and influence solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeted therapies .
Properties
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 4-chloro-6,8-dihydro-5H-1,7-naphthyridine-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-5-22-14(20)12-8-11(17)10-6-7-19(9-13(10)18-12)15(21)23-16(2,3)4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJGRIQPJHZIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Tert-butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6H)-dicarboxylate (CAS Number: 1884203-25-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.80 g/mol. The structure includes a naphthyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.80 g/mol |
| CAS Number | 1884203-25-1 |
| Synonyms | Ethyl 7-(tert-butoxycarbonyl)-4-chloro-5,8-dihydro-6H-[1,7]naphthyridine-2-carboxylate |
Case Study: Naphthyridine Derivatives
A study highlighted the anticancer effects of certain naphthyridine derivatives against human cancer cell lines such as HeLa and MDA-MB-231. These compounds induced apoptosis through mechanisms involving DNA intercalation and p53-independent pathways .
Antimicrobial Activity
Naphthyridine derivatives are also recognized for their antimicrobial properties. Aaptamine and its analogs have been reported to exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Emerging research suggests that naphthyridine compounds may possess neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. However, specific data on the neuroprotective effects of this compound remains sparse.
The biological activity of naphthyridine compounds often involves multiple mechanisms:
- DNA Intercalation : Many naphthyridines can intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : Compounds can trigger apoptotic pathways in cancer cells through caspase activation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may help mitigate oxidative stress in cells.
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disrupts DNA replication and transcription |
| Apoptosis Induction | Triggers programmed cell death via caspase activation |
| Antioxidant Activity | Reduces oxidative stress in cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations :
Substituent Effects: Halogen Position: The 4-chloro substituent in the target compound (vs. Ester Groups: Ethyl esters (target compound) confer higher lipophilicity than methyl esters (CAS 1201784-86-2), impacting solubility and bioavailability in drug design .
The target compound’s ethyl ester may facilitate selective hydrolysis in multi-step syntheses, as seen in peptide coupling strategies .
Stability and Handling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
